1-{3-[(4-methylphenyl)sulfonyl]-2-phenyltetrahydropyrimidin-1(2H)-yl}-2-(morpholin-4-yl)ethanone
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Overview
Description
1-{3-[(4-methylphenyl)sulfonyl]-2-phenyltetrahydropyrimidin-1(2H)-yl}-2-(morpholin-4-yl)ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrahydropyrimidine ring, a sulfonyl group, and a morpholine ring, making it a unique structure with diverse chemical properties.
Preparation Methods
The synthesis of 1-{3-[(4-methylphenyl)sulfonyl]-2-phenyltetrahydropyrimidin-1(2H)-yl}-2-(morpholin-4-yl)ethanone involves multiple steps, typically starting with the preparation of the tetrahydropyrimidine ring. The sulfonyl group is introduced through sulfonylation reactions, and the morpholine ring is incorporated via nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{3-[(4-methylphenyl)sulfonyl]-2-phenyltetrahydropyrimidin-1(2H)-yl}-2-(morpholin-4-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the morpholine ring can enhance solubility and bioavailability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Properties
Molecular Formula |
C23H29N3O4S |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
1-[3-(4-methylphenyl)sulfonyl-2-phenyl-1,3-diazinan-1-yl]-2-morpholin-4-ylethanone |
InChI |
InChI=1S/C23H29N3O4S/c1-19-8-10-21(11-9-19)31(28,29)26-13-5-12-25(23(26)20-6-3-2-4-7-20)22(27)18-24-14-16-30-17-15-24/h2-4,6-11,23H,5,12-18H2,1H3 |
InChI Key |
KUVCSDDKBGSFQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(C2C3=CC=CC=C3)C(=O)CN4CCOCC4 |
Origin of Product |
United States |
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